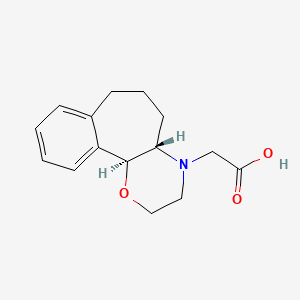
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound features a unique structure that includes a hexahydrobenzo ring fused with a cycloheptane ring and an oxazine moiety, making it an interesting subject for scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid typically involves multi-step organic reactions. The process may start with the preparation of the hexahydrobenzo ring, followed by the cycloheptane ring formation, and finally the introduction of the oxazine moiety. Common reagents used in these steps include various catalysts, solvents, and protective groups to ensure the desired stereochemistry and functional group compatibility.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions. The specific methods would depend on the desired purity and application of the final product.
化学反応の分析
Types of Reactions
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: can undergo various chemical reactions, including:
Oxidation: Conversion of functional groups to higher oxidation states.
Reduction: Reduction of functional groups to lower oxidation states.
Substitution: Replacement of one functional group with another.
Addition: Addition of atoms or groups to double or triple bonds.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles and electrophiles for substitution and addition reactions. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired outcomes.
Major Products
The major products formed from these reactions depend on the specific functional groups present in the compound and the reaction conditions. For example, oxidation may yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe for studying biological processes and interactions.
Medicine: Potential therapeutic applications, such as drug development for specific diseases.
Industry: Use in the production of specialty chemicals and materials.
作用機序
The mechanism of action of trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid would depend on its specific interactions with molecular targets. This could involve binding to enzymes or receptors, modulating signaling pathways, or altering cellular processes. Detailed studies would be required to elucidate the exact mechanisms and pathways involved.
類似化合物との比較
trans-2,3,5,6,7,11b-Hexahydrobenzo(6,7)cyclohept(1,2-b)-1,4-oxazine-4(4ah)-acetic acid: can be compared with other similar compounds, such as:
Hexahydrobenzo derivatives: Compounds with similar ring structures but different functional groups.
Cycloheptane derivatives: Compounds with a cycloheptane ring and various substituents.
Oxazine derivatives: Compounds containing the oxazine moiety with different ring systems.
The uniqueness of This compound lies in its specific combination of these structural elements, which may confer unique chemical and biological properties.
特性
CAS番号 |
105124-59-2 |
|---|---|
分子式 |
C15H19NO3 |
分子量 |
261.32 g/mol |
IUPAC名 |
2-[(2S,7S)-3-oxa-6-azatricyclo[9.4.0.02,7]pentadeca-1(15),11,13-trien-6-yl]acetic acid |
InChI |
InChI=1S/C15H19NO3/c17-14(18)10-16-8-9-19-15-12-6-2-1-4-11(12)5-3-7-13(15)16/h1-2,4,6,13,15H,3,5,7-10H2,(H,17,18)/t13-,15-/m0/s1 |
InChIキー |
IJULNHKIRMBJKV-ZFWWWQNUSA-N |
異性体SMILES |
C1C[C@H]2[C@H](C3=CC=CC=C3C1)OCCN2CC(=O)O |
正規SMILES |
C1CC2C(C3=CC=CC=C3C1)OCCN2CC(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4-[2-(2-Arsonophenyl)hydrazinylidene]-3-oxo-3,4-dihydronaphthalene-2-carboxylic acid](/img/structure/B14317746.png)
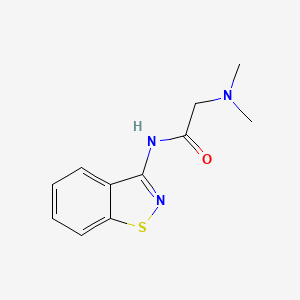

![2-[4-(Pyridin-4-yl)phenyl]pyridine](/img/structure/B14317759.png)
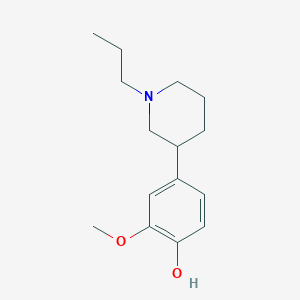
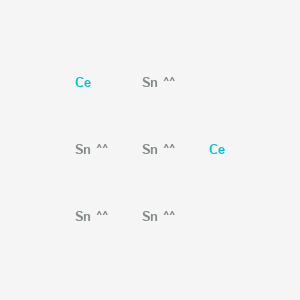
![2-(3-Phenylacryloyl)-3H-naphtho[2,1-b]pyran-3-one](/img/structure/B14317773.png)
![8-[[4-Methyl-3-[[3-[[2-methyl-5-[(4,6,8-trisulfo-1-naphthyl)carbamoyl]phenyl]carbamoyl]benzoyl]amino]benzoyl]amino]naphthalene-1,3,5-trisulfonic acid](/img/structure/B14317780.png)
![2-[1-(Trimethylsilyl)ethyl]-1,3-benzothiazole](/img/structure/B14317783.png)
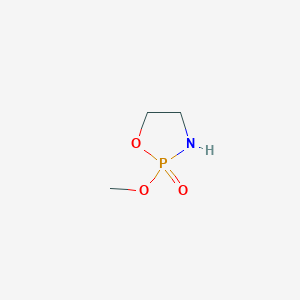
![Phenol, 2-[(2-aminoethyl)thio]-](/img/structure/B14317799.png)
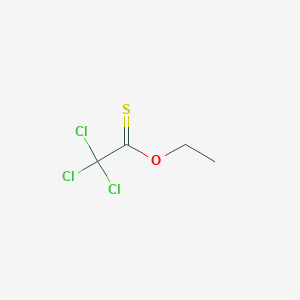
![4-(3-Hydroxypropyl)-4'-pentyl[1,1'-bi(cyclohexane)]-4-carbonitrile](/img/structure/B14317811.png)
silanol](/img/structure/B14317819.png)
